

basic characteristics of 528526-85-4

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Compound of Interest

Compound Name: 528526-85-4

CAS No.: 528526-85-4

Cat. No.: B612637

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Technical Monograph: Influenza HA (307-319) [CAS **528526-85-4**][1][2][3]

Executive Summary

Influenza HA (307-319) (CAS **528526-85-4**) is a synthetic peptide corresponding to residues 307–319 of the hemagglutinin (HA) protein from the Influenza A virus (H3N2 subtype).[1][2][3][4] It is scientifically renowned as a "universal" CD4+ T-cell epitope due to its promiscuous binding capacity to multiple human leukocyte antigen (HLA) class II DR alleles, including DR1, DR4, DR7, and DR11.[1]

For drug development professionals and immunologists, this peptide is not merely a viral fragment; it is a benchmark control for validating T-cell assay performance, investigating MHC-II antigen presentation mechanics, and designing peptide-based vaccines.[1] Its high immunogenicity and broad HLA restriction make it an indispensable tool for assessing immune competence in clinical and preclinical workflows.[1]

Chemical & Physical Profile

Understanding the physicochemical nature of HA (307-319) is critical for preventing experimental artifacts caused by aggregation or improper solubilization.[1]

Property	Specification
CAS Number	528526-85-4
Peptide Name	Influenza HA (307-319)
Sequence (1-Letter)	PKYVKQNTLKLAT
Sequence (3-Letter)	Pro-Lys-Tyr-Val-Lys-Gln-Asn-Thr-Leu-Lys-Leu-Ala-Thr
Molecular Formula	C ₆₉ H ₁₁₈ N ₁₈ O ₁₉
Molecular Weight	1503.8 Da
Isoelectric Point (pI)	~10.5 (Highly Basic)
Net Charge (pH 7.0)	+3 (Three Lysine residues + N-terminus)
Solubility	Soluble in water; highly soluble in acidic buffers (e.g., 5% Acetic Acid).[1][5]
Purity Standard	≥95% (HPLC) required for immunological assays to avoid endotoxin interference.

Scientist's Note on Stability: The presence of Methionine is absent, reducing oxidation risk.[1] However, the N-terminal Proline can undergo diketopiperazine formation if stored in solution for extended periods.[1] Always reconstitute immediately prior to use or store aliquots at -80°C.

Mechanism of Action: The MHC-II Interface

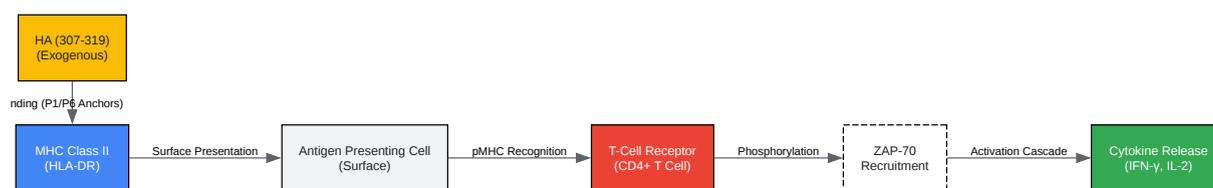
The utility of HA (307-319) stems from its structural compatibility with the peptide-binding groove of MHC Class II molecules.[1] Unlike Class I peptides which are anchored at the ends, this Class II peptide binds via a central hydrophobic core, allowing the flanking residues to extend out of the groove.[1]

Mechanistic Pathway

- **Antigen Loading:** In an experimental setting, the peptide is loaded exogenously onto HLA-DR molecules on the surface of Antigen Presenting Cells (APCs).[1]

- **Promiscuous Binding:** The sequence contains specific "anchor residues" (Tyr-309, Leu-314) that fit into the P1 and P6 pockets of various HLA-DR alleles.[1] This structural flexibility allows it to bind HLA-DR1, DR4, and others.[1]
- **TCR Recognition:** The Peptide-MHC complex (pMHC) is recognized by the T-Cell Receptor (TCR) on CD4+ T helper cells.[1]
- **Activation:** This interaction triggers the phosphorylation of CD3 chains, recruiting ZAP-70, and initiating the downstream signaling cascade (MAPK, NF- κ B, NFAT) leading to cytokine release (IFN- γ , IL-2).[1]

Visualization: Immunological Signaling Pathway[4]



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Figure 1: Mechanism of HA (307-319) induced T-cell activation via MHC Class II presentation.
[1][6]

Experimental Best Practices & Protocols

As a Senior Application Scientist, I recommend the following protocols. The most common failure mode with this peptide is improper reconstitution leading to inconsistent molarity in assays.[1]

Protocol A: Reconstitution & Storage

- **Solvent:** Sterile Water or PBS.[1] Due to the high lysine content (3 residues), the peptide is cationic and dissolves well in aqueous solutions.[1]

- Concentration: Prepare a 2 mM stock solution.
 - Calculation: 1 mg peptide (MW 1503.[\[1\]](#)8) / 1.5038 mg/mL = 0.665 mL (665 μ L) of solvent.
[\[1\]](#)
- Aliquoting: Do not store at 4°C. Flash freeze in liquid nitrogen and store at -80°C.
- Usage: Thaw only once. Discard unused thawed portion.

Protocol B: T-Cell Proliferation Assay (Positive Control)

Use this protocol to validate the functional capacity of PBMCs (Peripheral Blood Mononuclear Cells) from HLA-DR+ donors.[\[1\]](#)

Materials:

- Freshly isolated human PBMCs.[\[1\]](#)
- RPMI 1640 medium + 10% Human AB Serum.[\[1\]](#)
- HA (307-319) Peptide Stock (2 mM).[\[1\]](#)
- CFSE (Carboxyfluorescein succinimidyl ester) dye.[\[1\]](#)

Step-by-Step Workflow:

- Labeling: Resuspend

PBMCs/mL in PBS. Add CFSE (final 1 μ M). Incubate 10 min at 37°C. Quench with cold media.

- Plating: Plate

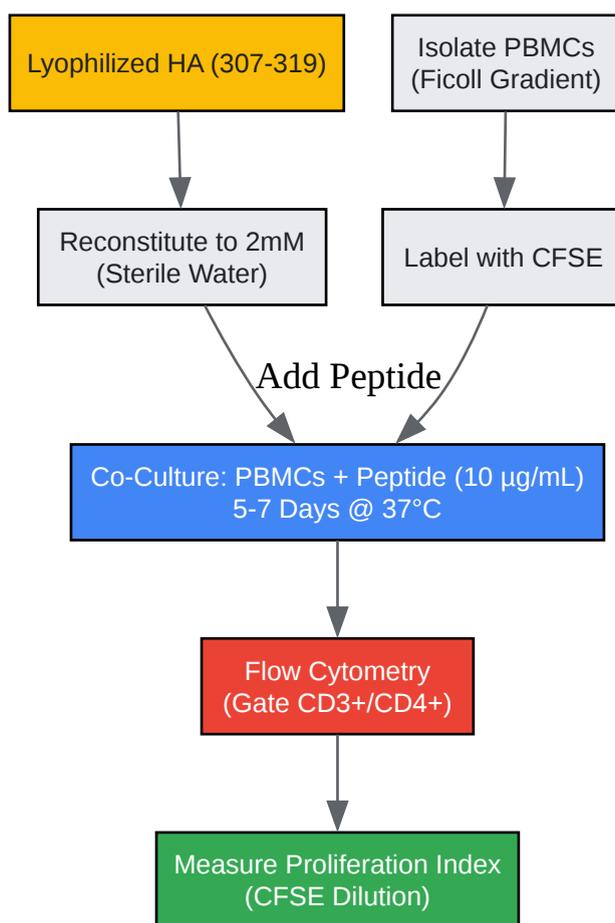
cells/well in a 96-well U-bottom plate.

- Stimulation:

- Negative Control:[\[5\]](#) Media only (DMSO vehicle).[\[1\]](#)
- Experimental: Test Drug.[\[1\]](#)

- Positive Control:[5] Add HA (307-319) at a final concentration of 10 $\mu\text{g}/\text{mL}$ (approx 6.6 μM).
- Incubation: Incubate for 5–7 days at 37°C, 5% CO_2 .
- Readout: Analyze by Flow Cytometry. Look for CFSE dilution (proliferation) in CD4+ gated population.[1]

Visualization: Assay Workflow



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Figure 2: Standardized workflow for using HA (307-319) as a positive control in T-cell proliferation assays.

Clinical & Research Relevance

Vaccine Development

HA (307-319) is used as a universal T-helper epitope in conjugate vaccines.[1] By linking this peptide to a weak antigen (e.g., a B-cell epitope or a carbohydrate), researchers can recruit T-cell help to boost antibody production against the weak target.[1]

HLA-Binding Studies

Because it binds multiple HLA-DR alleles, it is the standard competitor peptide in fluorescence polarization assays used to determine the binding affinity of novel drug candidates to MHC II.

Diagnostic Reagent

In ELISpot assays, it serves as a control to verify that patient PBMCs are viable and capable of processing antigen, ensuring that a "negative" result in a drug trial is due to lack of immunogenicity, not cell death.[1]

References

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- Database Record: Immune Epitope Database (IEDB). "Epitope ID 48237: PKYVKQNTLKLAT." [1][3][8] [Link](#)

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